17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
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Overview
Description
17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one is a synthetic organic compound with a complex polycyclic structure. It is a derivative of cyclopenta[a]phenanthrene and is known for its biological activity, particularly in the field of steroid hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one typically involves multiple steps starting from simpler steroid precursors. One common route involves the acetylation of a hydroxyl group at the 17th position, followed by cyclization and reduction reactions to form the final polycyclic structure .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced organic synthesis techniques, including catalytic hydrogenation, oxidation, and selective acetylation. The process requires precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to secondary alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces secondary alcohols .
Scientific Research Applications
17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroid compounds.
Biology: Studied for its role in cellular signaling and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and certain cancers.
Mechanism of Action
The compound exerts its effects primarily through interaction with steroid hormone receptors. It acts as an agonist or antagonist depending on the receptor type and cellular context. The molecular targets include progesterone receptors, glucocorticoid receptors, and mineralocorticoid receptors. The pathways involved often include modulation of gene expression and inhibition of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
17α-hydroxyprogesterone: Shares a similar structure but differs in the functional groups attached to the steroid backbone.
Corticosterone: Another steroid hormone with a similar polycyclic structure but different biological activity.
Testosterone: A well-known androgen with a comparable core structure but distinct functional groups.
Uniqueness
17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one is unique due to its specific acetyl and hydroxy functional groups at the 17th position, which confer distinct biological properties and make it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h7,12,16,18,24H,4-6,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJWMUSCDIJFLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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